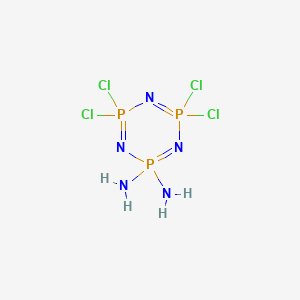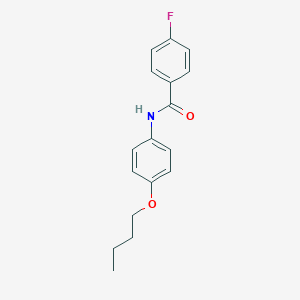
N-(4-Butoxyphenyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Butoxyphenyl)-4-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
N-(4-Butoxyphenyl)-4-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of JMJD3, a histone demethylase that removes the methyl groups from lysine 27 of histone H3. This modification is associated with the activation of gene expression, and the inhibition of JMJD3 by N-(4-Butoxyphenyl)-4-fluorobenzamide leads to the suppression of gene expression and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
N-(4-Butoxyphenyl)-4-fluorobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of JMJD3 activity, the suppression of gene expression, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. However, the exact mechanism by which N-(4-Butoxyphenyl)-4-fluorobenzamide exerts its pharmacological effects is not fully understood, and further studies are needed to elucidate its molecular targets and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Butoxyphenyl)-4-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for JMJD3, its ability to inhibit the activity of JMJD3 in vitro and in vivo, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics in vivo.
Direcciones Futuras
N-(4-Butoxyphenyl)-4-fluorobenzamide has significant potential for future research and development, and several directions can be explored to further understand its pharmacological effects and therapeutic applications. These include the identification of its molecular targets and downstream signaling pathways, the optimization of its chemical structure to improve its pharmacokinetics and pharmacodynamics, the evaluation of its safety and efficacy in preclinical and clinical studies, and the development of novel drug delivery systems to enhance its therapeutic efficacy. Additionally, the potential synergistic effects of N-(4-Butoxyphenyl)-4-fluorobenzamide with other drugs and therapies should be explored to maximize its therapeutic benefits.
Métodos De Síntesis
The synthesis of N-(4-Butoxyphenyl)-4-fluorobenzamide involves a series of chemical reactions that include the condensation of 4-Fluorobenzoic acid with 4-Butoxyaniline, followed by the conversion of the resulting intermediate to the final product using a coupling reagent. The synthesis of this compound has been reported in several scientific publications, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
N-(4-Butoxyphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of JMJD3, a histone demethylase that plays a critical role in the regulation of gene expression. JMJD3 is overexpressed in several types of cancer, including breast, prostate, and pancreatic cancer, and its inhibition by N-(4-Butoxyphenyl)-4-fluorobenzamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
Número CAS |
5309-26-2 |
|---|---|
Nombre del producto |
N-(4-Butoxyphenyl)-4-fluorobenzamide |
Fórmula molecular |
C17H18FNO2 |
Peso molecular |
287.33 g/mol |
Nombre IUPAC |
N-(4-butoxyphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-12-21-16-10-8-15(9-11-16)19-17(20)13-4-6-14(18)7-5-13/h4-11H,2-3,12H2,1H3,(H,19,20) |
Clave InChI |
LBGPPSXOQOAFCI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



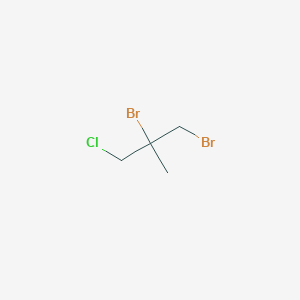

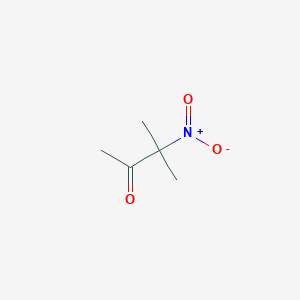

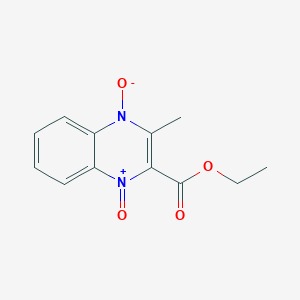



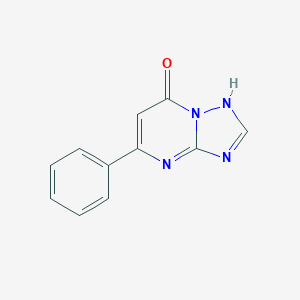
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)

